(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate
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Overview
Description
(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate is a chiral compound that features a naphthalene ring, an amino group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate typically involves the following steps:
Formation of the Naphthalen-1-ylmethylamine: This can be achieved by reacting naphthalene with formaldehyde and ammonia in a Mannich reaction.
Coupling with (2S)-1-oxopropan-2-yl acetate: The naphthalen-1-ylmethylamine is then coupled with (2S)-1-oxopropan-2-yl acetate under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-Naphthol-based compounds
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
492435-10-6 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
[(2S)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C16H17NO3/c1-11(20-12(2)18)16(19)17-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,11H,10H2,1-2H3,(H,17,19)/t11-/m0/s1 |
InChI Key |
BJMDLUQTKDHMPT-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC2=CC=CC=C21)OC(=O)C |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC2=CC=CC=C21)OC(=O)C |
Origin of Product |
United States |
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